molecular formula C21H22F6N4O4 B11503993 1-[2-(3,4-diethoxyphenyl)ethyl]-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-[2-(3,4-diethoxyphenyl)ethyl]-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11503993
M. Wt: 508.4 g/mol
InChI Key: LXKVYBXYBQKNPF-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound with a unique structure that includes a pyrimido[4,5-d][1,3]diazine core

Preparation Methods

The synthesis of 1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multiple steps. One common method starts with the preparation of 3,4-diethoxyphenylacetic acid through the esterification of acetylsalicylic acid with excess ethanol in the presence of an acid catalyst . The resulting product is then subjected to further reactions to introduce the pyrimido[4,5-d][1,3]diazine core and the trifluoromethyl groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring. Common reagents include halogens and nitrating agents.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimido[4,5-d][1,3]diazine derivatives with different substituents These compounds share a similar core structure but differ in their side chains and functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C21H22F6N4O4

Molecular Weight

508.4 g/mol

IUPAC Name

1-[2-(3,4-diethoxyphenyl)ethyl]-7-methyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H22F6N4O4/c1-4-34-13-7-6-12(10-14(13)35-5-2)8-9-31-16-15(17(32)29-18(31)33)19(20(22,23)24,21(25,26)27)30-11(3)28-16/h6-7,10H,4-5,8-9H2,1-3H3,(H,28,30)(H,29,32,33)

InChI Key

LXKVYBXYBQKNPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(N=C(N3)C)(C(F)(F)F)C(F)(F)F)OCC

Origin of Product

United States

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